molecular formula C14H11N3O4 B2814016 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide CAS No. 946257-16-5

3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide

Cat. No.: B2814016
CAS No.: 946257-16-5
M. Wt: 285.259
InChI Key: WDIMVFQTDXKJAP-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide is a complex organic compound featuring an isoxazole ring fused with a phthalimide moiety

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential to interact with biological macromolecules. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

Target of Action

The compound, 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide, is an aromatic compound characterized by an isoindoline nucleus . The indole scaffold, a key component of this compound, has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which share a similar structure to this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

The compound is known to be a solid powder at room temperature and can dissolve in some organic solvents, such as ethanol and dimethylformamide , which may influence its bioavailability.

Result of Action

Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Action Environment

The compound is a solid powder at room temperature and can dissolve in some organic solvents, such as ethanol and dimethylformamide . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Phthalimide Moiety: The phthalimide group is introduced via a condensation reaction between phthalic anhydride and an appropriate amine.

    Final Coupling: The final product is obtained by coupling the isoxazole derivative with the phthalimide intermediate under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the optimal coupling conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to alcohols.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ring substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)pyrazole-5-carboxamide: Similar structure but with a pyrazole ring instead of an isoxazole ring.

    3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)thiazole-5-carboxamide: Contains a thiazole ring, offering different electronic properties.

Uniqueness

3-methyl-N-(2-methyl-1,3-dioxoisoindolin-5-yl)isoxazole-5-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-methyl-N-(2-methyl-1,3-dioxoisoindol-5-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c1-7-5-11(21-16-7)12(18)15-8-3-4-9-10(6-8)14(20)17(2)13(9)19/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIMVFQTDXKJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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